molecular formula C13H22O2 B13757913 Chrysanthemic acid, isopropyl ester CAS No. 5458-64-0

Chrysanthemic acid, isopropyl ester

Cat. No.: B13757913
CAS No.: 5458-64-0
M. Wt: 210.31 g/mol
InChI Key: KTDHAAMLKPAGNH-UHFFFAOYSA-N
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Description

Chrysanthemic acid, isopropyl ester is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high potency and low toxicity to mammals. This compound is derived from chrysanthemic acid, which is found in the seed cases of Chrysanthemum cinerariaefolium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chrysanthemic acid, isopropyl ester typically involves the esterification of chrysanthemic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves a cyclopropanation reaction of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated and purified . The re-esterification of chrysanthemic acid ethyl ester is another common industrial method .

Chemical Reactions Analysis

Types of Reactions: Chrysanthemic acid, isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chrysanthemic acid, isopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chrysanthemic acid, isopropyl ester involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This leads to the insect’s death due to the inability to perform vital functions . The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals .

Comparison with Similar Compounds

Uniqueness: Chrysanthemic acid, isopropyl ester is unique due to its specific ester group, which can influence its physical properties and biological activity. Compared to other pyrethroids, it may offer different levels of stability, potency, and environmental impact .

Properties

CAS No.

5458-64-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3

InChI Key

KTDHAAMLKPAGNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C(C1(C)C)C=C(C)C

Origin of Product

United States

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